2-methyl-6-(1H-pyrazol-3-yl)pyridine
Overview
Description
“2-methyl-6-(1H-pyrazol-3-yl)pyridine” is a chemical compound with the CAS Number: 203569-23-7 . It has a molecular weight of 159.19 and its IUPAC name is this compound . It is a white to yellow solid .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available from the retrieved sources, pyrazole derivatives have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 159.19 . It is stored at room temperature .
Scientific Research Applications
Synthesis and Crystal Structure
Research on pyrazole derivatives, including those related to 2-methyl-6-(1H-pyrazol-3-yl)pyridine, focuses on their synthesis and crystal structure analysis. For instance, Shen et al. (2012) explored the synthesis of pyrazole derivatives and analyzed their molecular structure using X-ray diffraction and density-functional-theory (DFT) calculations. This research aids in understanding the structural and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).
Photoinduced Tautomerization
The study of photoinduced tautomerization in pyrazolyl-pyridines, like this compound, has been a topic of interest. Vetokhina et al. (2012) investigated the photoreactions in these compounds, revealing their potential in photochemistry (Vetokhina et al., 2012).
Catalysis and Ligand Synthesis
The role of pyrazolyl-pyridines in catalysis and as ligands in metal complexes is significant. Nyamato et al. (2015) synthesized pyrazolyl-pyridine ligands and studied their application in ethylene oligomerization, showcasing their potential in industrial catalysis (Nyamato, Alam, Ojwach, & Akerman, 2015).
Luminescent Materials and OLEDs
The application of pyrazolyl-pyridine derivatives in electroluminescence and organic light-emitting diodes (OLEDs) is an area of active research. Su et al. (2021) developed iridium(III) complexes using pyrazol-pyridine ligands, achieving high efficiency in OLEDs (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).
Extraction and Coordination Chemistry
Pyrazolyl-pyridine compounds are alsoinvestigated for their extraction capabilities and coordination chemistry. Pearce et al. (2019) synthesized pyridine-based ligands, including pyrazolyl-pyridines, and used them for metal ion extraction, highlighting their potential in metal recovery and purification processes (Pearce, Ogutu, Saban, & Luckay, 2019).
Biomedical Applications
In the biomedical field, pyrazolo[3,4-b]pyridines, a category that includes this compound, have been extensively studied. Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of these compounds, emphasizing their significance in this area (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Electronic Characteristics in Coordination
The electronic characteristics of pyrazolyl-pyridine ligands in coordination chemistry have been a subject of research. Cook et al. (2016) examined the coordination chemistry of bis(pyrazole-3-yl)pyridine ligands, providing insights into their redox behavior and electronic properties (Cook, Chen, Pink, Lord, & Caulton, 2016).
Mechanoluminescence and OLEDs
The mechanoluminescence and OLED applications of pyrazolylpyridine complexes have been explored. Huang et al. (2013) studied Pt(II) complexes with pyrazolylpyridine ligands, demonstrating their use in high-efficiency OLEDs and mechanoluminescent materials (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013).
Complexes with Unique Magnetic Properties
The formation of complexes with unique magnetic properties using pyrazolyl-pyridine ligands is another area of research. Gass et al. (2012) investigated Dy(III) bis-pyrazolylpyridine clusters, which displayed features of single molecule magnetism (Gass, Moubaraki, Langley, Batten, & Murray, 2012)
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-methyl-6-(1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the activity of key signaling molecules, leading to altered gene expression patterns. This modulation can result in changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific biochemical effects .
Properties
IUPAC Name |
2-methyl-6-(1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-3-2-4-8(11-7)9-5-6-10-12-9/h2-6H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIOUZOTMBJHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360546 | |
Record name | 2-methyl-6-(1H-pyrazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203569-23-7 | |
Record name | 2-methyl-6-(1H-pyrazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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